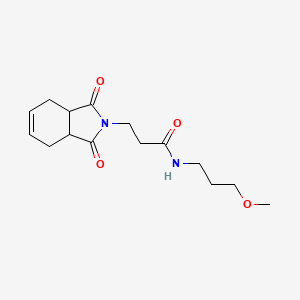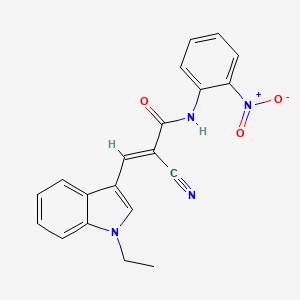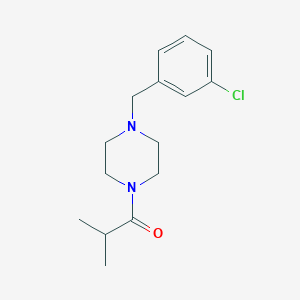![molecular formula C13H15Cl2NS B4755059 (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1048664-96-5](/img/structure/B4755059.png)
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride
Übersicht
Beschreibung
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride, also known as MT2, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MT2 is a derivative of melatonin, a hormone that is involved in the regulation of circadian rhythms and sleep-wake cycles. In
Wirkmechanismus
The mechanism of action of (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is not fully understood, but it is believed to involve the activation of melatonin receptors. (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has a higher affinity for the (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride receptor than for the MT1 receptor, which is involved in the regulation of sleep-wake cycles. The activation of the (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride receptor by (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been shown to modulate various signaling pathways, including the cAMP and MAPK pathways.
Biochemical and Physiological Effects:
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been shown to have neuroprotective effects and to regulate circadian rhythms. In cancer research, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been studied for its potential anti-tumor properties and has been shown to inhibit tumor growth and induce apoptosis. In immunology, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been shown to modulate the immune response and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride receptor. However, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride also has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the scientific research on (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride. One direction is the further study of its potential pharmacological properties in neuroscience, cancer research, and immunology. Another direction is the development of more efficient synthesis methods to obtain high yields and purity of (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride. Additionally, the development of novel (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride analogs with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride, or (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has the potential to lead to the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been studied for its potential pharmacological properties in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been shown to have neuroprotective effects and to regulate circadian rhythms. In cancer research, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been studied for its potential anti-tumor properties. In immunology, (2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride has been shown to modulate the immune response and to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS.ClH/c1-10-6-7-12(16-10)9-15-8-11-4-2-3-5-13(11)14;/h2-7,15H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDSKSRQBJIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
CAS RN |
1048664-96-5 | |
| Record name | 2-Thiophenemethanamine, N-[(2-chlorophenyl)methyl]-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4754981.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4754983.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![N-[2-(2-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4754995.png)

![1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4755007.png)
![2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4755009.png)

![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)
![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4755046.png)

![isopropyl 4-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4755068.png)